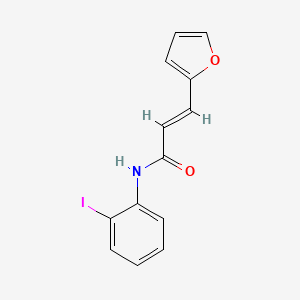

(2E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide is a chemical compound that belongs to the family of enamide derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Palladium-Catalyzed Condensation for Multisubstituted Furans

A palladium(II) catalyst facilitates the condensation of N-aryl imine and an alkynylbenziodoxolone derivative, leading to the formation of multisubstituted furans. The process involves cleavage of the C-C triple bond and fragmentation of the carboxylate moiety, with the 2-iodophenyl group acting as a versatile handle for further transformations. This method is a significant contribution to the field of organic synthesis, offering a novel approach to constructing furan-based molecules with potential applications in pharmaceuticals and materials science (Lu, Wu, & Yoshikai, 2014).

Sustainable Alternatives to Polyphthalamides

Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, such as poly(octamethylene furanamide) (PA8F), offers promising sustainable alternatives to polyphthalamides. These materials, synthesized through enzymatic polymerization, show comparable thermal and mechanical properties to their traditional counterparts, making them suitable for high-performance applications. This development underscores the potential of furan derivatives in creating environmentally friendly materials (Jiang, Maniar, Woortman, Alberda van Ekenstein, & Loos, 2015).

Lewis Acid-Catalyzed Annulation for Functionalized Furans

The Lewis acid ZnCl2-catalyzed [4+1] annulation of alkylthio-substituted enaminones with sulfur ylides provides an efficient route to 2-acyl-3-aminofuran derivatives. This method features broad functional group tolerance and wide substrate scopes, facilitating the synthesis of highly functionalized furans and thiophenes, which are crucial in the development of bioactive compounds and functional materials (He, Lou, Yu, & Zhou, 2020).

Furan-Based Poly(Esteramide)s for High-Temperature Applications

The synthesis of polyesteramides based on diethyl 5,5′-(propane-2,2-diyl)-bis(furan-2-carboxylate) via high temperature bulk polycondensation demonstrates the potential of furan derivatives in creating high-temperature resistant materials. These amorphous compounds exhibit thermal stability and could find applications in various industries, from automotive to aerospace, where materials capable of withstanding high temperatures are required (Triki, Abid, Tessier, Abid, Gharbi, & Fradet, 2013).

properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO2/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGGAXNBIKVSQG-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2932159.png)

![3-Methyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2932160.png)

![2-(3-Methoxyphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2932161.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2932163.png)

![4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2932167.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2932170.png)

![4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide](/img/structure/B2932176.png)

![N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2932178.png)

![N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B2932180.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide](/img/structure/B2932181.png)